methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a carbamoylamino group, a phenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted pyrrole with a carbamoyl chloride in the presence of a base to form the desired carbamoylamino group. The esterification of the carboxylic acid group can be achieved using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoylamino group, converting it to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- Methyl 3-(aminomethyl)-4-phenyl-1H-pyrrole-2-carboxylate
- Methyl 3-(carbamoylamino)-4-(4-methylphenyl)-1H-pyrrole-2-carboxylate
- Methyl 3-(carbamoylamino)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate
Comparison: Methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further study.
Properties
Molecular Formula |
C13H13N3O3 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 3-(carbamoylamino)-4-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-19-12(17)11-10(16-13(14)18)9(7-15-11)8-5-3-2-4-6-8/h2-7,15H,1H3,(H3,14,16,18) |
InChI Key |
LMBYARTWQUHGLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CC=CC=C2)NC(=O)N |
Origin of Product |
United States |
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